molecular formula C16H18ClNO4S B2803210 1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide CAS No. 1396854-28-6

1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide

Cat. No.: B2803210
CAS No.: 1396854-28-6
M. Wt: 355.83
InChI Key: QKEMNKZMDFIZNU-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO4S and its molecular weight is 355.83. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis and Biological Activity

  • Methanesulfonanilides, such as derivatives of N-(2,5-Dichloro­phen­yl)methane­sulfonamide, demonstrate a specific conformation where the N—H bond aligns syn to certain chloro groups and anti to others. This arrangement affects the molecule's geometry, including bond and torsion angles, potentially influencing its biological interactions. The availability of the amide H atom to receptor molecules, positioned on one side of the benzene ring while the methanesulfonyl group lies on the opposite, is a critical feature for its biological activity. This spatial arrangement facilitates the molecule's interaction with biological receptors, making it crucial for understanding its pharmacological potential (Gowda, Foro, & Fuess, 2007).

Molecular Packing and Hydrogen Bonding

  • The packing of molecules in the crystal structure of these compounds is often determined by hydrogen bonding patterns. For instance, N—H⋯O and N—H⋯Cl hydrogen bonds can lead to the formation of chain-like structures in the crystal. Understanding these interactions is fundamental for predicting the compound's solubility, stability, and reactivity in various solvents, which is crucial for its application in different fields, including pharmaceuticals and materials science (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Synthetic Applications

Synthetic Applications in Organic Chemistry

  • Derivatives of this compound have been used in complex chemical reactions, demonstrating the versatility of these molecules in organic synthesis. For example, they have been involved in phosphine-catalyzed enantioselective constructions and hydrolysis reactions to produce various organic compounds. These synthetic applications highlight the compound's role as a building block in creating complex molecular structures with potential applications in drug development and material science (Jiang, Shi, & Shi, 2008).

Molecular Interaction and Assembly

  • Studies have also shown how these compounds interact at a molecular level to form larger structures. For example, sulfonamides can form dimers or more complex assemblies through hydrogen bonding and other non-covalent interactions. These interactions are crucial for understanding the compound's behavior in different environments and can be exploited in designing advanced materials with specific properties (Sterkhova, Moskalik, & Shainyan, 2014).

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c17-14-5-2-1-4-12(14)10-23(20,21)18-11-16(19,13-7-8-13)15-6-3-9-22-15/h1-6,9,13,18-19H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEMNKZMDFIZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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